1-(3-Chlorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a chlorophenyl group and a thiadiazolyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of 3-chloroaniline with 5-methyl-1,3,4-thiadiazol-2-yl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like
Properties
Molecular Formula |
C10H9ClN4OS |
---|---|
Molecular Weight |
268.72 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea |
InChI |
InChI=1S/C10H9ClN4OS/c1-6-14-15-10(17-6)13-9(16)12-8-4-2-3-7(11)5-8/h2-5H,1H3,(H2,12,13,15,16) |
InChI Key |
YSKDRZWHDOZTOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.